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Compound of Interest

Compound Name: 2-Chloro-4-(methylthio)pyridine

Cat. No.: B1590504

Introduction: Navigating the Data Landscape for a
Niche Reagent

2-Chloro-4-(methylthio)pyridine is a substituted pyridine derivative of interest in synthetic
chemistry and drug discovery. As a functionalized heterocyclic building block, it offers multiple
reaction sites for the construction of more complex molecular architectures. However, a
comprehensive review of publicly available data reveals a significant scarcity of experimentally
determined physical properties for this specific compound. This guide serves as a vital
resource by not only consolidating the limited available information but also by providing a
pragmatic, scientifically-grounded framework for its safe handling and empirical
characterization. For the researcher, this document is structured to be a practical tool,
addressing the reality of working with novel or less-characterized chemical entities.

We will begin by establishing the definitive identity of the compound, proceed to the sparse
physical property data, and dedicate a substantial portion to its safe handling. Critically, this
guide also provides detailed, field-proven experimental protocols for researchers to determine
these properties in their own laboratories, explaining the causality behind the choice of each
method.

Molecular and Structural Identification

Accurate identification is the cornerstone of any chemical research. Misidentification,
particularly with isomers like the more commonly cited 2-Chloro-4-(methylthio)pyrimidine, can
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lead to failed syntheses and invalid biological data. The definitive identifiers for 2-Chloro-4-
(methylthio)pyridine are provided below.

Caption: Chemical structure of 2-Chloro-4-(methylthio)pyridine.

Table 1: Core Compound Identifiers

Identifier Value Source
2-chloro-4- o
IUPAC Name o AK Scientific, Inc.[1]
(methylsulfanyl)pyridine
CAS Number 71506-83-7 AK Scientific, Inc.[1]
Molecular Formula CeHeCINS AK Scientific, Inc.[1]
Molecular Weight 159.64 g/mol AK Scientific, Inc.[1]

Physical Properties: A Case of Limited and
Conflicting Data

A thorough search of chemical supplier databases and scientific literature reveals a significant
lack of consensus on the physical properties of 2-Chloro-4-(methylthio)pyridine. The majority
of safety data sheets explicitly state that this information is unavailable.[1] One supplier
provides specific values; however, these should be treated with caution as they are not
corroborated by other sources and may be predicted or based on a single, unverified
measurement.

Table 2: Summary of Available Physical Property Data
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Property Value Source & Remarks

HENAN NEW BLUE

Physical State Powder
CHEMICAL CO.,LTD[?]
HENAN NEW BLUE
Boiling Point 249 °C CHEMICAL CO.,LTD[Z]
(Uncorroborated)
Not Available AK Scientific, Inc.[1]
Melting Point Not Available AK Scientific, Inc.[1]
HENAN NEW BLUE
Density 1.28 g/cm3 CHEMICAL CO.,LTD[2]
(Uncorroborated)
Not Available AK Scientific, Inc.[1]
HENAN NEW BLUE
Flash Point 104 °C CHEMICAL CO.,LTD[2]
(Uncorroborated)
Solubility Not Available AK Scientific, Inc.[1]

Expert Insight: The discrepancy in available data underscores the critical need for empirical
verification. For any research or development application, it is imperative that these properties
are determined on the specific batch of material being used. The protocols outlined in Section 5
of this guide provide a clear pathway for this essential characterization.

Comparative Analysis: The Impact of the
Heterocyclic Core

In the absence of robust data, a comparative analysis with a structurally similar, yet distinct,
and well-characterized molecule can provide valuable context. 2-Chloro-4-
(methylthio)pyrimidine (CAS 49844-93-1) is an isomer where the pyridine ring is replaced by a
pyrimidine ring.

Table 3: Pyridine vs. Pyrimidine Analogue Properties
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2-Chloro-4- 2-Chloro-4-

Property : - . .
(methylthio)pyridine (methylthio)pyrimidine

CAS Number 71506-83-7 49844-93-1

Molecular Formula CeHeCINS CsHsCIN2S

Molecular Weight 159.64 g/mol 160.62 g/mol

Melting Point Data Not Available 59 °C

Boiling Point 249 °C (uncorroborated)[2] 126 °C

The presence of the second nitrogen atom in the pyrimidine ring significantly alters the
molecule's polarity and intermolecular forces, leading to a substantially lower boiling point and
a defined melting point, suggesting it is a solid at room temperature. This comparison highlights
that one cannot simply extrapolate physical properties from a closely related isomer; direct
experimental measurement is non-negotiable for scientific accuracy.

Safety, Handling, and Storage

All uncharacterized compounds should be handled with a high degree of caution. The available
safety data provides a clear set of hazards for 2-Chloro-4-(methylthio)pyridine.[1]

GHS Hazard Classification:

Acute Toxicity, Oral (Category 4)

Acute Toxicity, Dermal (Category 4)

Acute Toxicity, Inhalation (Category 4)

Skin Irritation (Category 2)

Serious Eye Irritation (Category 2)

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Hazard Statements (H-phrases):
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e H302: Harmful if swallowed.

e H312: Harmful in contact with skin.

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

e H332: Harmful if inhaled.

o H335: May cause respiratory irritation.
Precautionary Measures:

e Prevention: Wear appropriate personal protective equipment (PPE), including chemical-
resistant gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or a
chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after
handling.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.[1]

Proposed Experimental Protocols for Physical
Property Determination

The following protocols are designed to provide a robust, self-validating system for the
characterization of 2-Chloro-4-(methylthio)pyridine.
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Caption: Proposed workflow for the physical characterization of 2-Chloro-4-
(methylthio)pyridine.

Melting Point Determination by Differential Scanning
Calorimetry (DSC)

o Causality: DSC is the gold-standard for determining thermal transitions. It measures the heat
flow required to raise a sample's temperature compared to a reference. A sharp endotherm
indicates the melting point (Tm), providing a precise value and an indication of purity (purer
compounds exhibit sharper peaks).[3][4]

e Methodology:

o

Calibration: Calibrate the DSC instrument using a certified indium standard (Tm = 156.6
°C).

o Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC
pan and hermetically seal it. Prepare an identical empty pan as a reference.

o Experimental Program: Place both pans in the DSC cell. Equilibrate the system at 25 °C.

o Ramp: Increase the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature
above the suspected melting point (based on the uncorroborated boiling point, a ramp to
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200 °C would be a safe starting point).

o Analysis: Analyze the resulting thermogram. The onset temperature of the endothermic
peak is recorded as the melting point.

Boiling Point Estimation and Purity by Gas
Chromatography-Mass Spectrometry (GC-MS)

o Causality: GC separates components of a mixture based on their volatility and interaction
with the stationary phase. The retention time can be correlated with the boiling point.[5][6]
The mass spectrometer provides the mass-to-charge ratio of the eluting compound,
confirming its identity and the absence of impurities.

o Methodology:

o System Preparation: Use a GC-MS system equipped with a standard non-polar column
(e.g., DB-5ms).

o Calibration (Optional but Recommended): Prepare a calibration mixture of n-alkanes with
known boiling points. Run this mixture to create a calibration curve of retention time versus
boiling point.

o Sample Preparation: Prepare a dilute solution of 2-Chloro-4-(methylthio)pyridine
(approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

o Injection: Inject 1 pL of the sample solution into the GC.

o GC Program: Use a temperature program that starts at a low temperature (e.g., 50 °C)
and ramps to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

o Analysis:

» Purity: The purity is assessed by the percentage of the total peak area corresponding to
the main compound.

» |dentity: Confirm the molecular weight from the mass spectrum (expecting a molecular
ion peak corresponding to 159.64 m/z).
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» Boiling Point: Correlate the retention time of the compound with the n-alkane calibration
curve to estimate the boiling point.

Solubility Assessment

o Causality: This qualitative assessment determines the compound's polarity and potential for
use in various reaction and purification solvent systems.[7][8]

o Methodology:

o Setup: Arrange a series of labeled test tubes, each containing approximately 10 mg of the
compound.

o Solvent Panel: Add 1 mL of each of the following solvents to a separate test tube:

Water (polar, protic)

» Methanol (polar, protic)

» Dichloromethane (DCM) (polar, aprotic)

» Ethyl Acetate (EtOAc) (moderately polar, aprotic)

» Hexanes (non-polar)

» 5% ag. HCI (to test for basicity, e.g., protonation of the pyridine nitrogen)
» 5% ag. NaOH (to test for acidic protons, though none are expected)

o Observation: Vigorously mix each tube. Observe and record whether the compound is fully
soluble, partially soluble, or insoluble at room temperature.

Structural Confirmation by Nuclear Magnetic Resonance
(NMR) Spectroscopy

o Causality: NMR is the most powerful technique for elucidating the precise structure of an
organic molecule.[9][10] It provides information on the chemical environment, connectivity,
and number of different types of protons (*H NMR) and carbons (*3C NMR) in the molecule.
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o Methodology:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs3) in a standard NMR tube.

o 'H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include:
= Asinglet for the methylthio (-SCHs) protons.

» Signals corresponding to the three protons on the pyridine ring, with chemical shifts and
splitting patterns characteristic of their positions relative to the chloro and methylthio

groups.
o 13C NMR Acquisition: Acquire a carbon NMR spectrum. Expected signals would include:
= A signal for the methylthio carbon.
= Signals for the five carbons of the pyridine ring.

o Analysis: The resulting spectra should be consistent with the known structure of 2-Chloro-
4-(methylthio)pyridine, confirming the identity and purity of the sample.

Conclusion

While 2-Chloro-4-(methylthio)pyridine presents a challenge due to the current lack of
comprehensive, publicly available physical data, this guide provides the necessary framework
for any researcher to proceed with confidence. By adhering to the stringent safety protocols,
acknowledging the data limitations, and employing the detailed experimental workflows
provided, scientists can safely handle this compound and generate the reliable, high-quality
data required for successful research and development. This rigorous, empirical approach is
the hallmark of sound science and ensures the integrity of any subsequent work utilizing this
versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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